molecular formula C12H19NO3 B6206427 tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2703749-36-2

tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6206427
CAS No.: 2703749-36-2
M. Wt: 225.3
InChI Key:
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Description

Tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound featuring a tert-butyl ester group, an acetyl group, and an azabicyclohexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the following steps:

    Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diamine and a dihaloalkane, under basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Esterification: The tert-butyl ester group is usually introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The azabicyclohexane core can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted azabicyclohexane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may be investigated for its potential biological activity. The azabicyclohexane core is a common motif in many bioactive molecules, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.

Industry

In the industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Uniqueness

Tert-butyl (1R,5R)-1-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to the specific configuration of its stereocenters and the presence of both an acetyl group and a tert-butyl ester group. These features confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

2703749-36-2

Molecular Formula

C12H19NO3

Molecular Weight

225.3

Purity

95

Origin of Product

United States

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